![molecular formula C13H24N2 B11894170 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane CAS No. 1001054-50-7](/img/structure/B11894170.png)
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a cyclobutyl group and a diazaspiro undecane framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic framework followed by the introduction of the cyclobutyl group. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate as a starting material. This compound is subjected to hydrogenation using wet Pd/C as a catalyst under an argon atmosphere at 40°C for 40 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework or the cyclobutyl group.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the diazaspiro framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is frequently employed.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic framework.
Wissenschaftliche Forschungsanwendungen
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound is studied for its interactions with biological receptors, particularly GABAAR.
Medicine: As a GABAAR antagonist, it has potential therapeutic applications in treating neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane involves its interaction with GABAAR. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This inhibition can modulate neurotransmission and has implications for neurological function and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Lacks the cyclobutyl group but shares the spirocyclic framework.
1,3-Dioxane-1,3-dithiane spiranes: Similar spirocyclic structures with different heteroatoms.
Bis(1,3-oxathiane) spiranes: Contain sulfur and oxygen atoms in the spirocyclic framework.
Uniqueness
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
1001054-50-7 |
|---|---|
Molekularformel |
C13H24N2 |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
3-cyclobutyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24N2/c1-2-12(3-1)15-10-6-13(7-11-15)4-8-14-9-5-13/h12,14H,1-11H2 |
InChI-Schlüssel |
LROBDXNVZFCHGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2CCC3(CCNCC3)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene](/img/structure/B11894103.png)

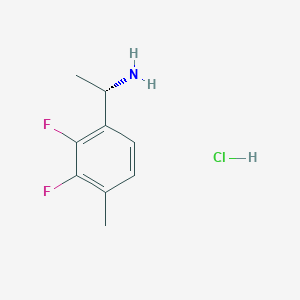
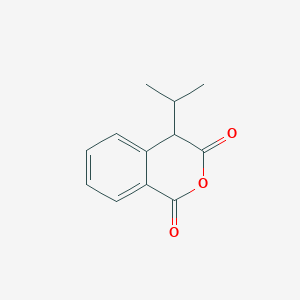
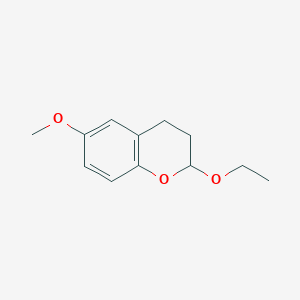
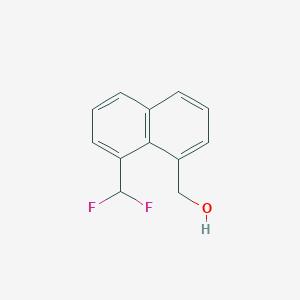


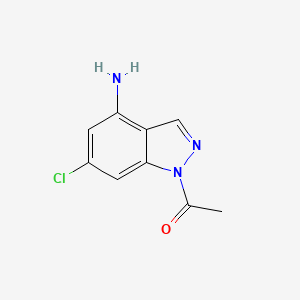

![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
